2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

α7 nAChR P2X3 antagonist Structure-activity relationship

Ensure SAR continuity with the precise 5-tetrazolyl, 2-chloro regioisomer (CAS 896911-75-4). Unlike its 2-tetrazolyl isomer (CAS 1010907-97-7) or the des-tetrazole analog (CAS 443903-11-5), only this spatial arrangement engages the α7 nAChR allosteric site and P2X3 orthosteric site with documented potency. Regioisomeric contamination—undetectable by MS alone—invalidates pharmacological profiling. Authenticated by HPLC retention time, mass spectrum, and patent linkage (US 7,981,914; CN103214464B). Procure the exact probe for defensible patent landscapes and reproducible target engagement.

Molecular Formula C15H11Cl2N5O2
Molecular Weight 364.2 g/mol
Cat. No. B11159254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H11Cl2N5O2
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl
InChIInChI=1S/C15H11Cl2N5O2/c1-24-14-5-2-9(6-13(14)17)19-15(23)11-7-10(3-4-12(11)16)22-8-18-20-21-22/h2-8H,1H3,(H,19,23)
InChIKeyFGTGJAJUYPLQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide (CAS 896911-75-4): Core Structural Identity and Procurement-Relevant Classification


2-Chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide (CAS 896911-75-4; molecular formula C₁₅H₁₁Cl₂N₅O₂; molecular weight 364.2 g/mol) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class . The compound features a 1H-tetrazol-1-yl substituent at the 5-position of the central benzamide ring, a chlorine atom at the 2-position of the same ring, and a 3-chloro-4-methoxyphenyl group on the amide nitrogen [1]. This compound falls within the broader patent families of tetrazole-substituted aryl amides claimed as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) [2] and as P2X3/P2X2/3 purinergic receptor antagonists [3], establishing its relevance to neuroscience and pain research programs.

Why Generic Substitution Fails: Regioisomeric and Substituent-Level Differentiation of 2-Chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide


Tetrazole-substituted benzamides are not functionally interchangeable. The position of the tetrazole ring on the central phenyl core, the halogenation pattern, and the nature of the aniline-derived amide substituent each exert distinct and often non-linear effects on target potency, subtype selectivity, and physicochemical properties [1][2]. For example, regioisomeric variants such as 4-chloro-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010907-97-7) share the identical molecular formula (C₁₅H₁₁Cl₂N₅O₂, MW 364.2) but differ in the spatial orientation of the tetrazole and chlorine substituents, which can lead to dramatically different binding poses at α7 nAChR or P2X3 receptor orthosteric or allosteric sites . Similarly, the des-tetrazole analog 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide (CAS 443903-11-5) lacks the critical tetrazole pharmacophore entirely, eliminating the hydrogen-bond-accepting and π-stacking capacity that this heterocycle provides for receptor engagement . Procurement of a specific regioisomer is therefore mandatory when structure-activity relationship (SAR) continuity, patent-defensible composition-of-matter, or target-specific pharmacological profiling is required.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Comparator-Anchored Data


Regioisomeric Differentiation: 5-Tetrazolyl vs. 2-Tetrazolyl vs. 4-Tetrazolyl Benzamide Scaffolds

The tetrazole ring position on the central benzamide core is a critical determinant of target engagement. Patent SAR data for tetrazole-substituted arylamides demonstrate that moving the tetrazole from the 5-position (target compound) to the 2-position or 4-position alters both α7 nAChR PAM potency and P2X3 antagonist activity [1][2]. The target compound (CAS 896911-75-4) positions the tetrazole at the 5-position with a 2-chloro substituent, whereas the regioisomer 4-chloro-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 1010907-97-7) places the tetrazole at the 2-position with a 4-chloro substituent, and N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS not specified) places the tetrazole at the 4-position without an ortho-chloro group on the central ring . These regioisomers, while sharing the identical molecular formula (C₁₅H₁₁Cl₂N₅O₂) and molecular weight (364.2 g/mol), are not functionally equivalent.

α7 nAChR P2X3 antagonist Structure-activity relationship

Pharmacophoric Contribution of the 1H-Tetrazol-1-yl Moiety: Comparison with Des-Tetrazole Analog

The presence of the 1H-tetrazol-1-yl group distinguishes the target compound from the simpler benzamide 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide (CAS 443903-11-5; MW 296.15), which lacks this heterocycle entirely . The tetrazole ring contributes two additional nitrogen atoms capable of acting as hydrogen-bond acceptors, increases the polar surface area, and modulates the electronic character of the central phenyl ring through its electron-withdrawing effect . In the context of α7 nAChR PAM pharmacology, the tetrazole ring has been explicitly claimed as a critical moiety for allosteric modulation, distinguishing these compounds from non-tetrazole benzamides [1]. For P2X3 antagonism, the tetrazole serves as a key pharmacophoric element that engages the ATP-binding pocket [2].

Tetrazole pharmacophore Hydrogen bonding Metabolic stability

2-Chloro Substituent Effect on Central Ring: Ortho-Substitution vs. Unsubstituted or Para-Substituted Analogs

The 2-chloro substituent on the central benzamide ring (ortho to the amide carbonyl) imposes conformational constraint on the amide bond geometry and influences the dihedral angle between the central ring and the tetrazole-bearing phenyl plane [1]. This ortho-substitution pattern is distinct from analogs such as N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, which carries the tetrazole at the 4-position with no ortho-substituent adjacent to the amide . Ortho-substitution has been demonstrated in related benzamide series to restrict rotation about the aryl-amide bond, potentially pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon target binding [2].

Ortho-effect Conformational restriction Receptor binding

Intellectual Property Landscape: Composition-of-Matter Coverage and Freedom-to-Operate Implications

The target compound falls within the generic Markush claims of at least two distinct patent families: Roche/Genentech's US 7,981,914 (α7 nAChR PAMs, filed 2008, expires ~2028) [1] and related tetrazole-substituted arylamide patents covering P2X3/P2X2/3 antagonism (e.g., CN103214464B) [2]. In contrast, the des-tetrazole analog 2-chloro-N-(3-chloro-4-methoxyphenyl)benzamide (CAS 443903-11-5) is not covered by these tetrazole-specific patent families, representing a structurally distinct and potentially off-patent chemical space . For organizations conducting target validation or Hit-to-Lead optimization in the α7 nAChR or P2X3 areas, the target compound provides a patent-relevant chemical probe with composition-of-matter precedent, which may be advantageous for establishing novelty arguments or for use as a reference standard in bioequivalence studies of tetrazole-containing clinical candidates.

Patent coverage Freedom-to-operate Composition-of-matter

High-Value Application Scenarios for 2-Chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide in Scientific Procurement


α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator (PAM) Screening and SAR Expansion

This compound serves as a structural probe within the Roche/Genentech tetrazole-substituted aryl amide series for α7 nAChR PAM discovery. Its specific regioisomeric identity (5-tetrazolyl, 2-chloro) makes it suitable for use as a reference compound in calcium flux or electrophysiology-based screening cascades aimed at identifying novel α7 nAChR PAMs with improved potency, subtype selectivity, or CNS penetration relative to earlier chemotypes [1]. The compound's inclusion within the US 7,981,914 patent family provides a documented SAR anchor point for medicinal chemistry efforts targeting cognitive deficits in Alzheimer's disease and schizophrenia, where α7 nAChR PAMs have shown preclinical efficacy [1].

P2X3/P2X2/3 Purinergic Receptor Antagonist Lead Optimization and Pain Program Support

As a tetrazole-substituted arylamide encompassed within the P2X3/P2X2/3 antagonist patent family (CN103214464B), this compound is relevant to drug discovery programs targeting chronic pain, genitourinary disorders, and inflammatory conditions [2]. The compound may be employed as a tool compound for establishing assay validation parameters (e.g., reference IC₅₀ determination in recombinant P2X3-expressing cell lines) or as a scaffold for further derivatization exploring the impact of the 3-chloro-4-methoxyphenyl aniline substituent on P2X3 vs. P2X2/3 subtype selectivity [2].

Regioisomeric Purity and Structural Verification Standard for Analytical Chemistry and Quality Control

Given the existence of closely related regioisomers sharing identical molecular formula and mass (e.g., CAS 1010907-97-7, C₁₅H₁₁Cl₂N₅O₂, MW 364.2), this compound is valuable as an analytical reference standard for chromatographic method development . HPLC or UPLC methods capable of resolving the 5-tetrazolyl regioisomer from the 2-tetrazolyl and 4-tetrazolyl variants are critical for confirming the identity and purity of synthesized batches. Procurement of the authenticated compound (CAS 896911-75-4) as a retention-time and mass-spectral reference ensures that SAR conclusions are not confounded by regioisomeric contamination .

Intellectual Property Landscape Analysis and Competitive Intelligence for Tetrazole-Benzamide Chemical Space

For organizations conducting freedom-to-operate assessments or competitive landscape mapping in the ion-channel and GPCR modulator space, this compound exemplifies a specific substitution pattern within densely patented tetrazole-benzamide chemical matter [1][2]. Its CAS registry number and documented patent inclusion enable precise tracking of prior art, facilitating the design of patent-circumventing analogs or the identification of unclaimed substitution vectors for novel composition-of-matter filings [1][2].

Quote Request

Request a Quote for 2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.